molecular formula C17H16O4 B262234 3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid

3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid

Cat. No. B262234
M. Wt: 284.31 g/mol
InChI Key: ZIYPBRZAYCDRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPB belongs to the family of phenylbutanoic acid derivatives and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of BPB is not fully understood. However, it is believed that BPB exerts its therapeutic effects by modulating the activity of various receptors, including the GABA receptor and the NMDA receptor. BPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. BPB is also stable under normal laboratory conditions. However, BPB has limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on BPB. One area of research is the development of more efficient and cost-effective synthesis methods for BPB. Another area of research is the investigation of the potential therapeutic applications of BPB in other diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BPB and to identify potential side effects.

Synthesis Methods

The synthesis of BPB involves a multistep process that includes the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetic acid followed by reduction with sodium borohydride. The final product, BPB, is obtained through acid hydrolysis of the intermediate product obtained from the reduction step.

Scientific Research Applications

BPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. BPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-phenylbutanoic acid

InChI

InChI=1S/C17H16O4/c18-17(19)10-14(8-12-4-2-1-3-5-12)13-6-7-15-16(9-13)21-11-20-15/h1-7,9,14H,8,10-11H2,(H,18,19)

InChI Key

ZIYPBRZAYCDRNU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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